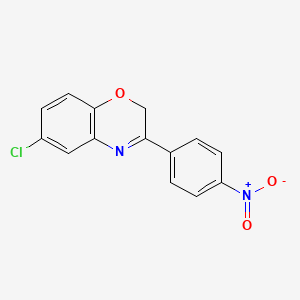

6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives, which might share some structural similarities with the compound you’re interested in, are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Synthesis Analysis

While specific synthesis methods for “6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine” are not available, similar compounds like 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine have been prepared using organolithium reagents .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. For instance, pinacol boronic esters, which might share some structural similarities with the compound you’re interested in, undergo catalytic protodeboronation .Aplicaciones Científicas De Investigación

Structural and Vibrational Analysis

The structural and vibrational properties of 6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine derivatives have been extensively studied. In one research, combining experimental FTIR and FT-Raman spectra with DFT calculations provided insights into the reactivities of these derivatives. Studies on similar compounds showed how substituents affect their stability and reactivity, highlighting the utility of these compounds in understanding molecular behavior and designing more effective materials (Castillo et al., 2017).

Antimycobacterial Agents

Research has identified 6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine derivatives as promising antimycobacterial agents. These compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis and related strains, offering potential pathways for new tuberculosis treatments (Waisser et al., 2000).

Benzoxazolone Pharmacophore Synthesis

The benzoxazolone pharmacophore, present in various pharmaceuticals, is synthesized through methods involving 6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine derivatives. These methods provide alternative routes to synthesize benzoxazolones, highlighting their role in developing new drugs and biological agents (Ram & Soni, 2013).

Antitubercular Nitroimidazoles Linker and Lipophilic Tail Exploration

6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine derivatives have been explored for their antitubercular properties. By synthesizing derivatives and testing against Mycobacterium tuberculosis, researchers have improved our understanding of how structural modifications impact drug efficacy and safety, offering avenues for developing new antitubercular agents (Cherian et al., 2011).

Polybenzoxazine Synthesis and Characterization

Polybenzoxazines with phenylnitrile functional groups have been synthesized using 6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine derivatives. These materials demonstrate improved thermal stability and mechanical properties, underscoring their potential in advanced material science applications (Qi et al., 2009).

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds, such as mao inhibitors, prevent the breakdown of serotonin, dopamine, and norepinephrine by binding to monoamine oxidase, elevating their levels in nerve endings . This action sustains these key neurotransmitters, potentially aiding antidepressant effects by prolonging their activity in the central nervous system .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Direcciones Futuras

Propiedades

IUPAC Name |

6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O3/c15-10-3-6-14-12(7-10)16-13(8-20-14)9-1-4-11(5-2-9)17(18)19/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIYJZKKBMDVSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=C(O1)C=CC(=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2881981.png)

![2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2881988.png)

![2-((2-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2881990.png)

![1-(4-Bromophenyl)-2-((2,4-difluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2881992.png)

![3,6-Diamino-4-(4-isopropylphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2881995.png)

![2-[(adamantan-1-yl)formamido]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2881996.png)

![N~3~-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2882000.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2882001.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2882002.png)